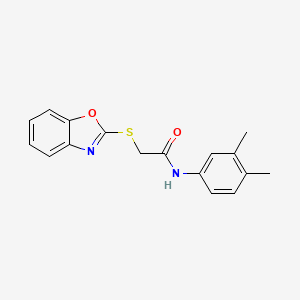

![molecular formula C17H23N5O B5577354 N-(2-{[2-(乙氨基)-6-甲基-4-嘧啶基]氨基}乙基)-4-甲基苯甲酰胺](/img/structure/B5577354.png)

N-(2-{[2-(乙氨基)-6-甲基-4-嘧啶基]氨基}乙基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidinyl compounds involves multiple steps, including condensation reactions, chlorination, and amination processes. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, an intermediate prepared from methyl 3-aminothiophene-2-carboxylate by condensation with urea, chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine (Pei Huang et al., 2020).

Molecular Structure Analysis

The crystal structure of related compounds indicates that these molecules can belong to specific crystal systems and exhibit optimized geometric bond lengths and angles as determined by density functional theory (DFT) calculations. For instance, the related compound's crystal structure was determined to belong to the tetragonal system, space group P4(3), with detailed geometric parameters obtained by DFT compared with X-ray diffraction values (Pei Huang et al., 2020).

Chemical Reactions and Properties

Pyrimidinyl compounds undergo various chemical reactions, including ring closure, rearrangement, and amination, depending on the nature of substituents and reaction conditions. The transformation can yield different structural derivatives with distinct chemical properties (I. Susvilo et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including crystallography and solubility, can be influenced by their molecular structure and functional groups. The planarity of the pyrimidine rings and the presence of substituents significantly affect the compound's physical characteristics (Jorge Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular structure. For example, the presence of amine groups and pyrimidine rings contributes to the compound's ability to participate in hydrogen bonding and other chemical interactions, affecting its chemical behavior in various environments (Jorge Trilleras et al., 2009).

科学研究应用

在DNA修复抑制中的作用

研究强调了某些化学试剂在抑制DNA修复过程中的作用,这对于改善放射治疗结果至关重要。已经研究了诸如阿糖胞苷和3-氨基苯甲酰胺之类的化学物质干扰DNA修复机制的潜力。这一研究途径对于制定针对肿瘤细胞固有放射敏感性的治疗策略至关重要,特别是在放射治疗的低剂量区域。此类抑制剂可以显着影响电离辐射在哺乳动物细胞(包括人类系统)中引起的损伤的恢复(凯兰德和斯蒂尔,1988)。

环境和健康影响

某些苯甲酰胺在水生环境中的存在和归宿一直是环境研究的主题。化学上与苯甲酰胺相关的对羟基苯甲酸酯举例说明了人们对水系统中内分泌干扰物化学物质的担忧。它们在消费品中的广泛使用导致它们不断地进入水生环境,引发了关于它们的生物降解性和对人类健康影响的问题。了解这些化合物在水源中的行为对于评估潜在的健康风险至关重要(哈曼等人,2015)。

药理见解

已对N,N-二乙基-3-甲基苯甲酰胺(避蚊胺)等化合物的药代动力学和安全性进行了广泛的综述。避蚊胺对多种昆虫的有效性及其对人类使用(特别是在儿童和孕妇等弱势群体中)的影响是研究的关键领域。此类研究有助于我们了解这些化合物如何与人体相互作用及其安全性,为其在公共卫生中的使用提供指导(邱等人,1998)。

治疗应用

研究还扩展到探索相关化合物在治疗各种健康状况中的治疗应用。例如,α-甲基-对酪氨酸作为儿茶酚胺合成抑制剂,已显示出在管理与嗜铬细胞瘤等疾病相关的症状方面有效。这突出了特定苯甲酰胺衍生物在治疗中的潜力,强调了化学研究在药物开发和疾病管理中的重要性(布罗格登等人,1981)。

作用机制

The mechanism of action of similar compounds has been studied. For instance, Elacestrant, an estrogen receptor antagonist, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) by blocking the transcriptional activity of the ER and promoting its degradation .

安全和危害

未来方向

The future directions of research involving similar compounds are promising. For instance, Elacestrant, a similar compound, was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . This suggests that compounds with similar structures could have potential therapeutic applications.

属性

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-18-17-21-13(3)11-15(22-17)19-9-10-20-16(23)14-7-5-12(2)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQFKOMVHJEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)